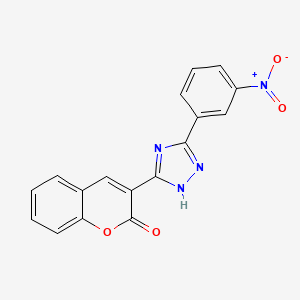

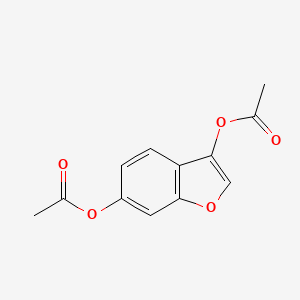

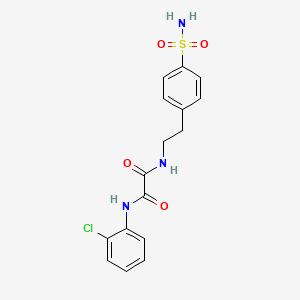

![molecular formula C14H23NO3 B2746871 tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate CAS No. 1335031-46-3](/img/structure/B2746871.png)

tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate” is a chemical compound with the molecular formula C14H23NO3. It is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The term “tert-butyl” refers to a functional group (C(CH3)3) attached to the carbamate group .

Synthesis Analysis

The synthesis of tert-butyl carbamates, including “tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the synthesis of carbamates, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst .Chemical Reactions Analysis

The Boc group in “tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of complex pharmaceuticals. For instance, it has been utilized in the production of ceftolozane , a fifth-generation cephalosporin antibiotic with potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.

Material Science

In material science, tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate can be used to modify the properties of polymers and resins. Its incorporation into materials could potentially alter thermal stability, mechanical strength, and chemical resistance, making it a candidate for creating specialized materials for industrial applications.

Analytical Chemistry

The compound’s unique structure allows it to serve as a standard or reagent in analytical methods. It could be used in chromatography, spectroscopy, or as a derivatization agent to analyze or quantify other substances within a mixture .

Biochemistry

In biochemistry, this carbamate could be involved in enzyme inhibition studies due to its potential to interact with active sites. It may also serve as a building block for designing probes or markers for biochemical pathways.

Environmental Science

As an intermediate in chemical syntheses, tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate might be used in environmental remediation processes. Its reactivity could be harnessed to neutralize or transform pollutants into less harmful substances.

Crystallography

The compound’s ability to form crystals makes it a subject of interest in crystallography. Studying its crystalline form can provide insights into molecular interactions and packing, which is crucial for understanding the solid-state properties of organic compounds .

Safety and Hazards

The safety data sheet for a similar compound, tert-butyl carbamate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

特性

IUPAC Name |

tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h7,9-12H,4-6,8H2,1-3H3,(H,15,17)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAIDHRQPYWOIY-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1/C=C\CCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

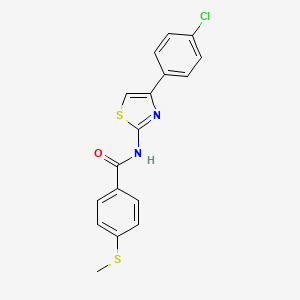

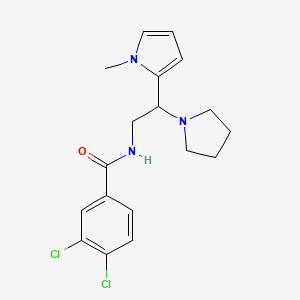

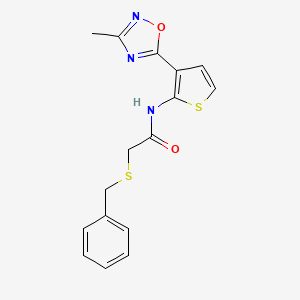

![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)

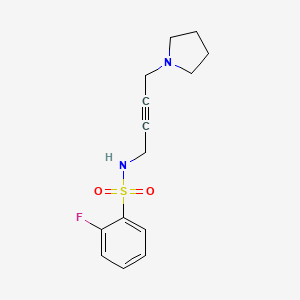

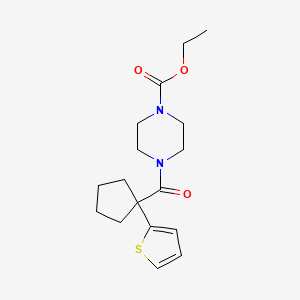

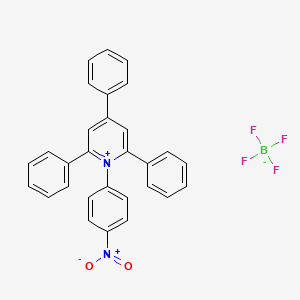

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746793.png)

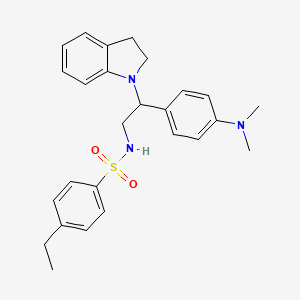

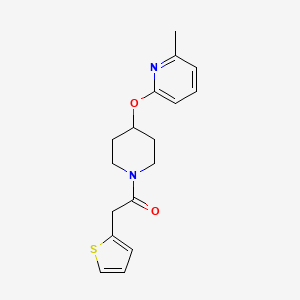

![N-[2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylquinolin-6-yl]acetamide](/img/structure/B2746794.png)